molecular formula C24H42N2O3 B14543307 5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid CAS No. 62148-84-9

5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid

Cat. No.: B14543307
CAS No.: 62148-84-9
M. Wt: 406.6 g/mol
InChI Key: QCDUDUPAYLTNTQ-UHFFFAOYSA-N
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Description

5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the amino and ethoxy groups through substitution reactions. The long alkyl chain can be attached using alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds with receptors or enzymes, while the long alkyl chain can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: This compound has a similar structure but lacks the ethoxy group and the long alkyl chain.

    4-Amino-2-methylbenzoic acid: Similar to the previous compound but with different positioning of the amino and methyl groups.

    Benzoic acid, 2-amino-4-methyl-: Another similar compound with different functional groups.

Uniqueness

5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid is unique due to its combination of functional groups and the long alkyl chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.

Properties

CAS No.

62148-84-9

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

5-amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid

InChI

InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-26(3)22-19-23(29-5-2)21(25)18-20(22)24(27)28/h18-19H,4-17,25H2,1-3H3,(H,27,28)

InChI Key

QCDUDUPAYLTNTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(C)C1=CC(=C(C=C1C(=O)O)N)OCC

Origin of Product

United States

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